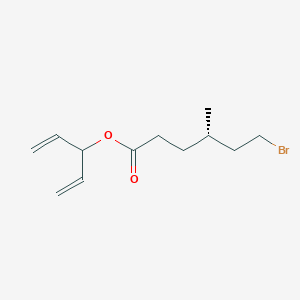
penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate is an organic compound characterized by its unique structure, which includes a bromine atom and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate typically involves the esterification of penta-1,4-dien-3-ol with (4S)-6-bromo-4-methylhexanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Debrominated alkenes.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate exerts its effects involves interactions with specific molecular targets. The bromine atom and conjugated diene system play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penta-1,4-dien-3-yl 4-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a bromine atom.
Penta-1,4-dien-3-yl 4-bromobutanoate: Similar structure but with a different alkyl chain length.
Uniqueness
Penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate is unique due to the presence of the bromine atom and the specific configuration of the hexanoate moiety
Eigenschaften
CAS-Nummer |
643031-39-4 |
|---|---|
Molekularformel |
C12H19BrO2 |
Molekulargewicht |
275.18 g/mol |
IUPAC-Name |
penta-1,4-dien-3-yl (4S)-6-bromo-4-methylhexanoate |
InChI |
InChI=1S/C12H19BrO2/c1-4-11(5-2)15-12(14)7-6-10(3)8-9-13/h4-5,10-11H,1-2,6-9H2,3H3/t10-/m0/s1 |
InChI-Schlüssel |
FOLJQPQIBBEQSH-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](CCC(=O)OC(C=C)C=C)CCBr |
Kanonische SMILES |
CC(CCC(=O)OC(C=C)C=C)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


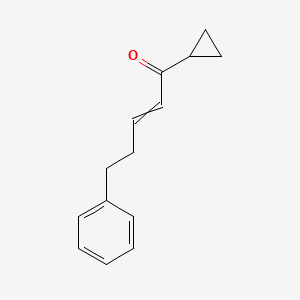
![2-[(1-Benzothiophen-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12597904.png)
![4-{[(But-2-yn-1-yl)oxy]methyl}-1-(prop-1-ene-1-sulfonyl)piperidine](/img/structure/B12597905.png)


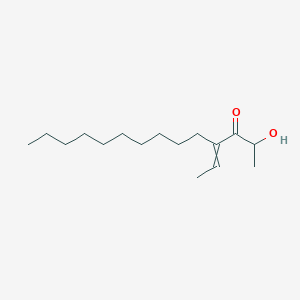

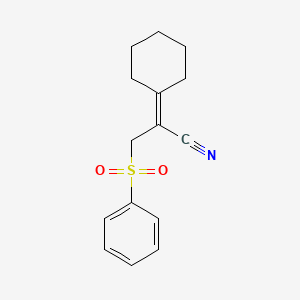
![2-{[(4-Bromophenyl)methoxy]methyl}prop-2-enoic acid](/img/structure/B12597944.png)
![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12597952.png)
![N-Methyl-N'-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea](/img/structure/B12597957.png)
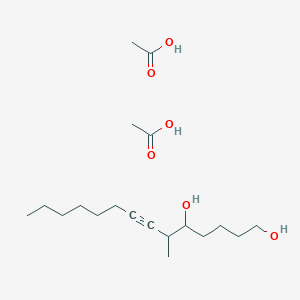
![(5S)-5-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12597967.png)
![(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol](/img/structure/B12597968.png)
